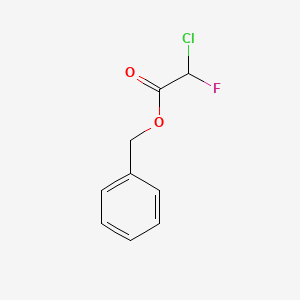

Benzyl chlorofluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMVSSKZRABAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372239 | |

| Record name | benzyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243659-11-2 | |

| Record name | benzyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Benzyl Chlorofluoroacetate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, reactivity, and potential applications of Benzyl Chlorofluoroacetate.

Introduction

This compound is a halogenated ester of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure uniquely combines a benzyl protecting group with an α-chloro, α-fluoro stereocenter, making it a valuable chiral building block. The presence of both chlorine and fluorine atoms at the α-position imparts distinct electronic properties and reactivity, while the benzyl ester functionality allows for versatile chemical manipulation. Understanding the nuanced properties of this reagent is crucial for its effective application in the synthesis of complex target molecules, particularly novel pharmaceutical agents where the incorporation of fluorine can enhance metabolic stability and binding affinity.[1][2]

Core Chemical Identity and Physical Properties

This compound is a colorless to pale yellow oil under standard conditions. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Benzyl 2-chloro-2-fluoroacetate | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 243659-11-2 | N/A |

| Molecular Formula | C₉H₈ClFO₂ | N/A |

| Molecular Weight | 202.61 g/mol | N/A |

| Boiling Point | 125-126 °C / 15 mmHg | N/A |

| Refractive Index (n²⁰/D) | 1.5019 | N/A |

Molecular Structure

The structure features a chiral carbon bonded to four different substituents: a hydrogen atom, a fluorine atom, a chlorine atom, and a benzyl ester group.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While a publicly available, verified full dataset for this compound is not readily accessible, its spectroscopic profile can be predicted based on its constituent functional groups. Researchers synthesizing or handling this compound should anticipate the following characteristic signals.

-

¹H NMR:

-

Aromatic Protons: A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5H, corresponding to the phenyl ring of the benzyl group.[3][4]

-

Benzylic Protons: A singlet or a sharp multiplet around δ 5.2-5.4 ppm, integrating to 2H, for the -OCH₂- protons.[3][4]

-

α-Proton: A doublet of doublets (dd) in the range of δ 6.0-6.5 ppm, integrating to 1H, for the proton on the chiral center (-CHFCl). The splitting pattern arises from coupling to both the adjacent fluorine (²JHF) and chlorine atoms, though coupling to chlorine is not typically resolved.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around δ 165-170 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Multiple signals between δ 127-136 ppm.[3][4][5]

-

Benzylic Carbon: A signal around δ 67-70 ppm for the -OCH₂- carbon.[3]

-

α-Carbon: A signal significantly downfield, split into a doublet by the directly attached fluorine (¹JCF), expected in the range of δ 80-95 ppm.

-

-

¹⁹F NMR:

-

As a monofluorinated aliphatic compound, a single resonance is expected. The chemical shift is highly dependent on the electronic environment. For a fluorine atom attached to a carbon bearing a chlorine and an ester group, the signal is anticipated in the range of δ -150 to -180 ppm (relative to CFCl₃).[6][7] The signal should appear as a doublet due to coupling with the α-proton (²JFH).[8]

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹, characteristic of an α-halo ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹.

-

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.[9]

-

C-Cl and C-F Stretches: These will appear in the fingerprint region, typically between 600-800 cm⁻¹ for C-Cl and 1000-1100 cm⁻¹ for C-F.[9]

-

Synthesis and Purification

A robust and common method for the synthesis of this compound is the esterification of benzyl alcohol with a suitable chlorofluoroacetylating agent. The choice of agent dictates the reaction conditions.

Proposed Synthetic Workflow

A highly effective method involves the use of chlorofluoroacetyl chloride, which readily reacts with benzyl alcohol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Self-Validating System)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution.

-

Addition of Acyl Chloride: Add chlorofluoroacetyl chloride (1.05 eq.), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the benzyl alcohol starting material by Thin Layer Chromatography (TLC). Self-Validation: A new spot corresponding to the more nonpolar ester product should appear, and the alcohol spot should vanish.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation, taking advantage of its reported boiling point, or by silica gel column chromatography.[10]

Chemical Reactivity and Stability

The reactivity of this compound is governed by three primary sites: the ester carbonyl, the α-carbon, and the benzylic position.

-

Ester Hydrolysis: The ester is susceptible to cleavage under both acidic and basic conditions to yield benzyl alcohol and chlorofluoroacetic acid. Basic hydrolysis (saponification) is typically faster and irreversible.

-

Nucleophilic Substitution at the α-Carbon: The α-carbon is highly electrophilic due to the inductive effects of the ester carbonyl, the chlorine, and the fluorine atoms. It is an excellent substrate for Sₙ2 reactions with a variety of soft nucleophiles.[11][12][13] The reactivity order for halogens as leaving groups is generally I > Br > Cl > F, making the chloride the more likely group to be displaced in the presence of a suitable nucleophile.[10]

-

Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C). This is a standard deprotection strategy in organic synthesis, which would unmask the chlorofluoroacetic acid.

-

Stability: The compound is expected to be sensitive to moisture due to potential hydrolysis. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is incompatible with strong acids, strong bases, and strong oxidizing agents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Benzyl chloride(100-44-7) 13C NMR [m.chemicalbook.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. azom.com [azom.com]

- 9. jetir.org [jetir.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 13. jove.com [jove.com]

Benzyl chlorofluoroacetate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Benzyl 2-chloro-2-fluoroacetate

This guide provides a comprehensive overview and a detailed proposed protocol for the synthesis of benzyl 2-chloro-2-fluoroacetate, a valuable reagent and building block in pharmaceutical and agrochemical research. By leveraging established principles of organic chemistry, this document offers researchers a robust framework for the preparation, purification, and characterization of this target molecule. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Benzyl 2-chloro-2-fluoroacetate is an ester containing a stereogenic center with both chlorine and fluorine atoms on the α-carbon. This unique structural motif makes it a desirable precursor for introducing complex functional groups in organic synthesis. The synthesis of such α-halocarbonyl compounds requires careful control of reactivity and selectivity.[1]

The synthetic approach detailed herein is a two-step process designed for efficiency and accessibility, starting from common laboratory reagents. The strategy involves:

-

Esterification: Synthesis of the precursor, benzyl 2-chloroacetate, from benzyl alcohol and chloroacetic acid.[2]

-

Halogen Exchange (Fluorination): Selective replacement of a chlorine atom with fluorine using a Swarts-type reaction on an analogous dichloro-precursor, or more directly, fluorination of a suitable precursor. For the purpose of this guide, we will focus on the conceptual fluorination of an α-chloro ester, a challenging but key transformation. A more practical laboratory approach might involve starting with benzyl dichloroacetate and performing a selective halogen exchange.

This guide will detail a robust protocol, explain the underlying chemical mechanisms, and provide methods for rigorous characterization of the final product.

Proposed Synthetic Pathway and Mechanism

The overall transformation from benzyl alcohol to benzyl 2-chloro-2-fluoroacetate is a multi-step process. A common and effective method for introducing a fluorine atom into an organic molecule is the Swarts reaction, which involves the treatment of an alkyl chloride or bromide with a metallic fluoride.[3][4]

Reaction Scheme:

-

Step 1: Esterification PhCH₂OH + ClCH₂COOH → PhCH₂OC(O)CH₂Cl + H₂O

-

Step 2: Conceptual α-Fluorination (Note: A more common route would be fluorination of a dichloroacetate precursor) PhCH₂OC(O)CH₂Cl + Fluorinating Agent → PhCH₂OC(O)CHFCl

The key step, fluorination, proceeds via a nucleophilic substitution mechanism, typically SN2.[4] In this reaction, a fluoride ion from a metallic fluoride source (e.g., AgF, SbF₃) attacks the carbon atom bearing a leaving group (chloride), leading to the displacement of the chloride and the formation of a carbon-fluorine bond.[5] The choice of fluorinating agent is critical; heavy metal fluorides are often used because they are effective, though their toxicity and cost are significant considerations.[3]

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic workflow from starting materials to the final product and its characterization.

Caption: Figure 1. Synthetic Workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Halogenated organic compounds and heavy metal fluorides are toxic and should be handled with extreme care.

Part A: Synthesis of Benzyl 2-chloroacetate

This procedure is adapted from established esterification methods.[2]

Materials:

-

Benzyl alcohol

-

Chloroacetic acid

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1 eq.), chloroacetic acid (1.1 eq.), a catalytic amount of p-toluenesulfonic acid, and toluene (approx. 2 mL per gram of benzyl alcohol).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzyl 2-chloroacetate.

-

Purify the crude product by vacuum distillation.[2]

Part B: Synthesis of Benzyl 2-chloro-2-fluoroacetate via Halogen Exchange

This is a proposed protocol based on the principles of the Swarts reaction.[5] The direct monofluorination of an active methylene group adjacent to a carbonyl is challenging. A more common and often higher-yielding approach involves the selective monofluorination of a gem-dihalo precursor (e.g., benzyl dichloroacetate). The following is a conceptual adaptation for the target molecule.

Materials:

-

Benzyl dichloroacetate (precursor for a more reliable reaction)

-

Antimony trifluoride (SbF₃) or Silver(I) fluoride (AgF)

-

Antimony pentachloride (SbCl₅) (catalyst, if using SbF₃)[6]

-

Anhydrous polar aprotic solvent (e.g., acetonitrile)

-

Dichloromethane

-

Deionized water

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, reflux condenser, and thermometer.

-

Charge the flask with benzyl dichloroacetate (1 eq.) and anhydrous acetonitrile.

-

Add the fluorinating agent, such as antimony trifluoride (0.5 eq. for monofluorination), and a catalytic amount of antimony pentachloride.[6] The reaction is often heated to proceed at a reasonable rate.[5]

-

Heat the reaction mixture with stirring. The optimal temperature will depend on the specific substrate and fluorinating agent and may require optimization (e.g., 50-80 °C).

-

Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and quench by carefully pouring it into ice-water.

-

Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude benzyl 2-chloro-2-fluoroacetate should be purified using flash column chromatography on silica gel.[7] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Characterization: The structure and purity of the final product must be confirmed by modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the benzyl protons and the α-proton. The α-proton (CHFCl) will appear as a doublet of doublets due to coupling with both ¹⁹F and the neighboring chlorine (if applicable, though ¹³C satellites are more likely what is observed).[7]

-

¹⁹F NMR will show a doublet corresponding to the single fluorine atom, coupled to the α-proton.

-

¹³C NMR will show the carbonyl carbon and the α-carbon, with the latter exhibiting a large one-bond C-F coupling constant.[7]

-

-

Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ will be indicative of the ester carbonyl group.

Data Summary

The following table summarizes the key reactants and expected outcomes for the proposed synthesis.

| Parameter | Part A: Esterification | Part B: Fluorination (Proposed) |

| Starting Material | Benzyl alcohol | Benzyl dichloroacetate |

| Key Reagent | Chloroacetic acid | Antimony trifluoride (SbF₃) |

| Catalyst | p-Toluenesulfonic acid | Antimony pentachloride (SbCl₅) |

| Solvent | Toluene | Acetonitrile |

| Typical Temp. | Reflux (~111 °C) | 50-80 °C |

| Typical Yield | 80-90% | 40-60% (highly variable) |

| Purification | Vacuum Distillation | Column Chromatography |

Conclusion

This guide presents a structured and scientifically grounded approach for the synthesis of benzyl 2-chloro-2-fluoroacetate. By combining a standard esterification protocol with a proposed halogen exchange reaction, a clear pathway for researchers is established. The emphasis on mechanistic understanding, detailed procedures, and rigorous analytical validation ensures that scientists can confidently approach this synthesis. While the fluorination step may require optimization, the principles laid out in this document provide a solid foundation for the successful preparation of this valuable synthetic intermediate.

References

- Fiveable. α-halogenation of carbonyls - Organic Chemistry II. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDkmmQfWnMAFPEV2SSq2WD0cfe6D94jHdIxQQ6Yyw0QIwAs_oVWf5EKc2kQm17Fa14huIzNnk1I5mlf1CDe0BnnZRw749E70kyKSIRCSttQK-mYHWmb7fbIW6TBCCcErpQPehvWW1ze67_8-g2hrtAU2QoDTO2QYH_eGusQ_bRv_RwuerfxRYyYpUjFhMQ_dodCPZ7QsLE5k6b44SwXk4rvQ3i]

- Chemistry LibreTexts. 21.4: Alpha Halogenation of Carbonyls. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8X8utTVPtKfyxoVc_jrbieWatI9QQDFOoL55bHe8sYPbH1If8prLM9v5mlG9p2nxSH1AUUzuKZs6qlohBwUPmm0TmakCZioT0uFRwBPHq_fiUa1s25dV8WsPWUMkLOqXIK9RRVjZrt30xIkLon27lAVKsROLMtlxoYE2LI_mOLVGthAXOkVvcP-FvAFkIAtvz3td5bxC8XeQR3opnLxRcYRt9ArL3rVeZjrjxpyncFrBbz1yPMgPLfk7mG6bF44jP2T7m7d3649HIxuy81i9x4FXVhoz-SxK4hwQRrhP7qOHi_RK-8wuVm1Nndi-ixR-eZXQ7auPktMfJQlOv]

- Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhVWAv2m1o6MUMUVmpaj-DYdX-9z5Lwi_RxULEoIHLzU5X4aPOhRYLrjMTNnn7AaPHrL2NLJ9qXWrFLJvuJFWlTejd4b3fydSAMrtHBBs3U6Ze3HPsskfZDTxK3uwqGxBZ2Eh1CiSpBtYyYC6mcq9BDQVtGipfmztrIWDf0heE5rnUFDIhUwiOavlMdQZnMbwdeHmOhtSEM4nrXYp6WiIgBvu8yqeypr0ZZlAGkAJZHd7NbO6d9LZlSKqRrXuBanGngpYCq92CTE8_YqcIZagi3z2_G6_hv9sprX3vaA5F_M-xUdQF0ySJe4CGrhEHjt3N7HjigC1ZB5-AbAB3uL2WBFCCUivHyAoim5edh6vLs4-8H596LKqSVdgpBwpwES1cGGhPVhpd1TU_XOmr_p-FVZBl-Z0pZ0gQaNq6z_VN]

- CK-12 Foundation. Define the Swarts reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrXWYIzzmKh1H4E1C0M7f8OhKLhjoeMm84MEUzkBIMLWxUd5sM-f2TYBl_9lFfQo63ew2CWkD_EZW5hP6tTGM7rVHT6x1u8tAecJBAE0brZ6xwTGe_N7HFdTv1WouL1fU8EQXKkFioNHeZwBfd7_dhiW5sc5x0itGMz5D1K87Cy4g_wK7V5vEK]

- Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDE6p0OWkGCxPjv8acygdKmpBY_9KU6Dp0nhyXK1y5HWkCbsNJtn4be3TseB3F_FU4yimJQuMXmdLCOg6nrJnIEAa7uHIbo1ML9DZppTUkISh9DpK5lhBwvABq895PaQu9bocXpW19NKjo5A==]

- Supporting Information. General procedure for synthesis and characterization of benzyl electrophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKjSQmwqpnvqs-bjFFygf2Ifryd9S1y6zODB5TK5TmbquNsnhvXtghBWeBdziPNY_-oceUoHO2xJOzVfHVYu3DTXYh8pSKg2mAUAkNhJ61inW_J-Na67dS7ocAbeACNDUdceab2LV4cyAVb3PdPKTVQ0Psl3JzXw==]

- BYJU'S. Swarts reaction mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQK8AUdX0HRRB5wzqKZ9h0mSJl2HRdr9yPJpg0NgSgvrPDBNPVMR9agHyp6VoOPiARXRDdkIED71Co_07LIfCX-ZoqIHXGv-hBGEf8waSgXnL280YwmRSxu1U2W29IXIEz8tG9rVc=]

- Filo. Describe the swart's reactions with example. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6CYAm58Y4b9wepPQRnGMAGYkLTK-Y6bwqLgImIm3rvcQM2Jd1kv0dBqvn6Zmap2z78zL5CSHaBo2pDSajZuK9CtKJsqUGF7E35o-SvZERPPAgf6b4xoRutk1GVQtRiVND27W94LL59fGbZR3rm9jB_z_SJRi-U8-sy2wMhdsSGiMfQhvJ31tyID9vwOmZp2idNip0h3zvtw_n3zHqI14sUgH5Mu51bLrNvC916XJUH4LRBycPKp7_PFXiC-U=]

- ChemicalBook. Benzyl 2-chloroacetate. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2VJILpY5LnXDdbSln0mV3gcFvApMYb8T-550r6PuiWKwqSKaL7HYyPeJvGD_OXah6AKdKaZIjLcVxdARlgqWeLguOsFWZr0EAncpXe6tuesmAIe6yh13AgWRtv8mhoudObyXrRcFhYUC5lXowclnXyQ4VW5_Ljeogx1C9TIV]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]

- 3. ck12.org [ck12.org]

- 4. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. SECTION ‘B’ ( 2 \times 2 = 4 11) Describe the swart's reactions with exam.. [askfilo.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to a Prominent Benzamide Histone Deacetylase (HDAC) Inhibitor

A Note on Chemical Identification: The CAS number 243659-11-2 provided in the query corresponds to Benzyl chlorofluoroacetate[1][2][3]. However, the request for an in-depth technical guide for researchers and drug development professionals suggests a focus on a compound with significant biological activity. Therefore, this guide will focus on a structurally related and pharmacologically significant compound, Mocetinostat (CAS: 726169-73-9) , a well-characterized benzamide histone deacetylase (HDAC) inhibitor. This compound is highly relevant to the target audience and has a wealth of publicly available data for a comprehensive technical overview.

Mocetinostat: A Selective Class I and IV HDAC Inhibitor for Oncological Research

Introduction

Mocetinostat, also known as MGCD0103, is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor that has been the subject of numerous preclinical and clinical investigations for the treatment of various malignancies[4]. Its therapeutic potential lies in its ability to selectively target specific classes of HDAC enzymes, leading to the modulation of gene expression and the induction of anti-tumor effects. This guide provides a detailed overview of the physicochemical properties, mechanism of action, and key experimental protocols related to Mocetinostat, offering valuable insights for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key properties of Mocetinostat are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-Aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide | [4] |

| CAS Number | 726169-73-9 | [4] |

| Molecular Formula | C23H20N6O | [4] |

| Molecular Weight | 396.454 g/mol | [4] |

Mechanism of Action and Biological Activity

Mocetinostat exerts its anti-cancer effects primarily through the selective inhibition of Class I and Class IV histone deacetylases[5].

3.1. Selective HDAC Inhibition

HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Mocetinostat exhibits potent inhibitory activity against HDAC1, HDAC2, and HDAC3 (Class I) and HDAC11 (Class IV) at nanomolar concentrations. It shows significantly less activity against other HDAC isoforms[6].

| HDAC Isoform | IC50 (µM) | Reference |

| HDAC1 | 0.15 | [5][6] |

| HDAC2 | 0.29 | [5] |

| HDAC3 | 1.66 | [5] |

| HDAC11 | 0.59 | [5] |

3.2. Cellular Effects of HDAC Inhibition

The inhibition of HDACs by Mocetinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes[7]. The downstream cellular effects of Mocetinostat treatment include:

-

Cell Cycle Arrest: Induction of cell cycle arrest, preventing cancer cell proliferation.

-

Apoptosis: Triggering programmed cell death in malignant cells[8].

-

Differentiation: Promoting the differentiation of cancer cells.

-

Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.

The multifaceted mechanism of action of Mocetinostat is depicted in the following signaling pathway diagram.

Caption: Mechanism of action of Mocetinostat.

Experimental Protocols

The following sections detail standardized protocols for evaluating the in vitro and in vivo activity of Mocetinostat.

4.1. In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of Mocetinostat against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

Mocetinostat (dissolved in DMSO)

-

384-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Mocetinostat in assay buffer.

-

In a 384-well plate, add the HDAC enzyme and the Mocetinostat dilution (or DMSO for control).

-

Incubate for 15 minutes at 30°C.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm[6].

-

Calculate the percent inhibition for each concentration of Mocetinostat and determine the IC50 value.

Caption: Workflow for in vitro HDAC inhibition assay.

4.2. In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Mocetinostat in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Matrigel

-

Mocetinostat formulation for oral administration

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously implant human cancer cells mixed with Matrigel into the flank of immunodeficient mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer Mocetinostat (e.g., 80 mg/kg, p.o., daily) or vehicle control to the respective groups[6].

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for histone acetylation).

-

Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups.

Clinical Development and Future Perspectives

Mocetinostat has been evaluated in multiple clinical trials for various hematological malignancies and solid tumors, including follicular lymphoma, Hodgkin's lymphoma, and acute myeloid leukemia[4]. While some trials have shown promising results, others have been halted due to adverse events, such as cardiac issues[4]. Ongoing research is focused on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers to improve the therapeutic index of Mocetinostat. The continued investigation of this and other selective HDAC inhibitors holds promise for the future of epigenetic therapy in oncology.

References

-

Wikipedia. Mocetinostat. [Link]

-

PubChem. Mocetinostat. [Link]

-

Arctom. Benzyl 2-chloro-2-fluoroacetate. [Link]

-

Tradeindia. This compound - Cas No: 243659-11-2. [Link]

Sources

- 1. CAS NO. 243659-11-2 | this compound | C9H8ClFO2 [localpharmaguide.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound - Cas No: 243659-11-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. Mocetinostat - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Mocetinostat | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Structure Elucidation of Benzyl 2-chloro-2-fluoroacetate

Foreword: A Molecule-Centric Approach to Structural Verification

The Compound of Interest: Benzyl 2-chloro-2-fluoroacetate

Benzyl 2-chloro-2-fluoroacetate (C₉H₈ClFO₂) is an ester of significant interest due to the presence of a stereocenter at the α-carbon, which is substituted with both chlorine and fluorine. This unique halogenation pattern can impart specific chemical and biological properties, making it a valuable synthon in drug discovery. The elucidation of its structure requires a combination of techniques to confirm the presence and connectivity of the benzyl group, the ester functionality, and the halogenated acetyl group.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | [1] |

| Molecular Weight | 203.61 g/mol | [1] |

| CAS Number | 243659-11-2 | [1] |

Mass Spectrometry: The First Glimpse into Molecular Composition and Fragmentation

Mass spectrometry (MS) serves as our initial analytical tool, providing two crucial pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's substructures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of Benzyl 2-chloro-2-fluoroacetate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: A small volume of the sample solution is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV). This process is known as electron ionization (EI).

-

Fragmentation: The high energy of EI causes the molecular ion to fragment in a reproducible manner.

-

Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured, and a mass spectrum is generated.

Data Interpretation: A Fragmentation Roadmap

The EI mass spectrum of Benzyl 2-chloro-2-fluoroacetate is predicted to show a molecular ion peak (M⁺) at m/z 202 and 204 in an approximately 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern provides further structural confirmation.

| m/z | Proposed Fragment | Structure | Significance |

| 202/204 | [C₉H₈³⁵ClFO₂]⁺ / [C₉H₈³⁷ClFO₂]⁺ | Molecular Ion | Confirms molecular weight and presence of one chlorine atom. |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation | Loss of the chlorofluoroacetyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A very stable fragment characteristic of benzyl compounds, formed by rearrangement of the benzyl cation.[2] |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CH₂ from the benzyl group. |

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₉H₈ClFO₂]⁺˙\nm/z = 202/204"]; F1 [label="[C₇H₇]⁺\nm/z = 91"]; F2 [label="[C₈H₈O]⁺˙\nm/z = 120"]; // Placeholder for a less common fragment F3 [label="[C₆H₅]⁺\nm/z = 77"]; F4 [label="[ClFCCO]⁺\nm/z = 93/95"]; // Placeholder for acylium ion

M -> F1 [label="- •COOCH(Cl)F"]; M -> F4 [label="- •CH₂Ph"]; F1 -> F3 [label="- C₂H₂"];

{rank=same; M;} {rank=same; F1; F4;} {rank=same; F3;} } Caption: Predicted EI-MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For Benzyl 2-chloro-2-fluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed to map out the complete atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.40 | m | 5H | - | Ar-H | Aromatic protons of the benzyl group. |

| ~5.30 | s | 2H | - | -CH₂- | Methylene protons of the benzyl group. |

| ~6.80 | d | 1H | J(H,F) ≈ 48 Hz | -CH(Cl)F | The methine proton is split by the adjacent fluorine atom. |

The chemical shift of the benzylic protons is expected to be around 5.30 ppm, similar to that in benzyl chloroacetate.[3] The aromatic protons will appear as a multiplet around 7.40 ppm. The most informative signal will be the methine proton on the α-carbon, which is expected to be a doublet due to coupling with the fluorine atom, with a characteristic geminal H-F coupling constant of approximately 48 Hz.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).

-

Data Processing: Process the FID as described for ¹H NMR.

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | Rationale |

| ~165 | d | C=O | The ester carbonyl carbon, split by the fluorine on the α-carbon. |

| ~135 | s | Ar-C (quaternary) | The ipso-carbon of the benzene ring. |

| ~128-129 | s | Ar-CH | Aromatic carbons. |

| ~115 | d | -C H(Cl)F | The α-carbon, significantly shifted downfield by the two electronegative halogens and split by the fluorine. |

| ~68 | s | -C H₂- | The benzylic carbon. |

The key signal in the ¹³C NMR spectrum is the α-carbon, which will be a doublet due to coupling with the fluorine atom. Its chemical shift will be significantly downfield due to the deshielding effects of both chlorine and fluorine.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum (e.g., at 376 MHz).

-

Data Processing: Process the FID as described for ¹H NMR.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ -150 | d | J(F,H) ≈ 48 Hz | -CH(Cl)F | The single fluorine atom will appear as a doublet due to coupling with the geminal proton. |

The chemical shift of the fluorine atom is expected in the typical range for alkyl fluorides. The observation of a doublet with a coupling constant matching that seen in the ¹H NMR spectrum provides definitive evidence for the -CH(Cl)F moiety.

dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#34A853"];

} Caption: Connectivity map confirmed by NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3030 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium | C-H stretch | Aliphatic C-H |

| ~1750 | Strong | C=O stretch | Ester carbonyl |

| ~1200 | Strong | C-O stretch | Ester C-O |

| ~1100 | Strong | C-F stretch | Carbon-fluorine bond |

| ~750 | Strong | C-Cl stretch | Carbon-chlorine bond |

The IR spectrum will provide clear evidence for the ester functional group (strong C=O and C-O stretches) and the presence of the carbon-halogen bonds. The spectrum for Benzyl 2-chloroacetate can be used as a reference for the benzyl and ester absorptions.[4]

Integrated Structure Elucidation: The Final Verdict

The definitive structure of Benzyl 2-chloro-2-fluoroacetate is confirmed by the convergence of all spectroscopic data.

-

Mass Spectrometry establishes the correct molecular formula and shows fragmentation patterns consistent with a benzyl ester structure.

-

¹H NMR confirms the presence of the monosubstituted benzene ring, the benzylic methylene group, and a single proton on the α-carbon that is coupled to a fluorine atom.

-

¹³C NMR reveals the correct number of carbon atoms and confirms the presence of the ester carbonyl, the aromatic ring, the benzylic carbon, and the highly deshielded α-carbon.

-

¹⁹F NMR provides direct evidence for a single fluorine environment, with coupling to a single proton, corroborating the findings from ¹H NMR.

-

IR Spectroscopy confirms the presence of the key functional groups: the ester, the aromatic ring, and the carbon-halogen bonds.

dot graph { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: Integrated approach to structure elucidation.

This comprehensive and self-validating analytical workflow provides an unassailable confirmation of the structure of Benzyl 2-chloro-2-fluoroacetate, demonstrating the power of a multi-technique approach in modern chemical research.

References

-

Chemspace . Benzyl 2-chloro-2-fluoroacetate. Retrieved from [Link]

-

ResearchGate . Plz help in identifying the compound?. Retrieved from [Link]

Sources

Spectroscopic Data for Benzyl Chlorofluoroacetate: A Technical Guide

Introduction

Benzyl chlorofluoroacetate (C₉H₈ClFO₂) is an ester of significant interest in synthetic organic chemistry due to the presence of a stereogenic center bearing both chlorine and fluorine atoms. This unique structural motif makes it a valuable building block for the synthesis of complex fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries. The precise characterization of this compound is paramount for its effective use, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available in the public domain, this guide will present a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds. This predictive approach offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (CH₂) protons, and the methine (CH) proton at the α-position.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.30 | Singlet | 2H | Benzylic protons (OCH₂) |

| ~ 6.50 | Doublet | 1H | α-proton (CHFCl) |

Causality Behind Predicted Chemical Shifts and Splitting:

-

Aromatic Protons (7.40 - 7.30 ppm): The protons on the phenyl ring are deshielded by the aromatic ring current and will appear as a complex multiplet in this region.

-

Benzylic Protons (~5.30 ppm): The methylene protons adjacent to the oxygen atom are deshielded and are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

α-Proton (~6.50 ppm): This proton is significantly deshielded due to the presence of three electronegative groups: the ester oxygen, chlorine, and fluorine. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling).

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition Workflow:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The presence of fluorine will lead to splitting of the signal for the α-carbon due to C-F coupling.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl carbon (C=O) |

| ~ 135 | Aromatic C (quaternary) |

| ~ 129 - 128 | Aromatic CH carbons |

| ~ 85 (doublet, ¹J-C,F) | α-carbon (CHFCl) |

| ~ 68 | Benzylic carbon (OCH₂) |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (135 - 128 ppm): The aromatic carbons will appear in their typical region.

-

α-Carbon (~85 ppm): This carbon is attached to two electronegative halogens and an oxygen, leading to a downfield shift. The signal will be split into a doublet due to a large one-bond coupling with the fluorine atom (¹J-C,F).

-

Benzylic Carbon (~68 ppm): The benzylic carbon attached to the ester oxygen will appear in this region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Acquisition Workflow:

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -150 to -200 | Doublet |

Causality Behind Predicted Chemical Shift and Splitting:

-

Chemical Shift (-150 to -200 ppm): The chemical shift of fluorine is highly dependent on its electronic environment. For a fluorine atom attached to a carbon bearing a chlorine and an ester group, a chemical shift in this upfield region (relative to CFCl₃) is expected.

-

Multiplicity (Doublet): The ¹⁹F signal will be split into a doublet due to coupling with the adjacent α-proton (²J-F,H coupling).

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum.

-

Data Processing: Process the data as with other NMR experiments.

¹⁹F NMR Acquisition Workflow:

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 3000-2850 | Medium | Aliphatic C-H stretch |

| ~ 1750 | Strong | C=O stretch (ester) |

| ~ 1600, 1495 | Medium | C=C stretch (aromatic) |

| ~ 1250-1100 | Strong | C-O stretch (ester) |

| ~ 1100-1000 | Strong | C-F stretch |

| ~ 800-600 | Strong | C-Cl stretch |

Causality Behind Predicted Absorption Bands:

-

C=O Stretch (~1750 cm⁻¹): The ester carbonyl group gives a strong and characteristic absorption in this region.

-

C-O Stretch (~1250-1100 cm⁻¹): The C-O single bond of the ester will also show a strong absorption.

-

C-F and C-Cl Stretches: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the spectrometer.

-

Data Acquisition: Record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectroscopy Workflow:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data:

| m/z | Ion |

| 202/204 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Predicted Fragmentation:

-

Molecular Ion Peak (m/z 202/204): The molecular ion peak will show an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

-

Tropylium Ion (m/z 91): A very common and stable fragment for benzyl-containing compounds, formed by the loss of the chlorofluoroacetate group and rearrangement of the benzyl cation.

-

Other Fragments: Other significant fragments would arise from the cleavage of the ester bond.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule.

Mass Spectrometry Workflow:

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive data from related compounds. This information provides a reliable foundation for the identification and characterization of this compound. Researchers working with this compound can use this guide to anticipate the results of their spectroscopic analyses and to aid in the interpretation of their experimental data. The provided experimental protocols offer a standardized approach to obtaining high-quality spectra.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. ([Link])

-

SDBS (Spectral Database for Organic Compounds). ([Link])

An In-depth Technical Guide to the Discovery and History of α-Halocarbonyl Compounds

Abstract: The α-halocarbonyl motif is a cornerstone of modern organic synthesis, prized for its dual reactivity that enables a vast array of molecular transformations. These compounds serve as powerful electrophiles and precursors to versatile nucleophilic enolates, making them indispensable building blocks in the synthesis of pharmaceuticals, natural products, and complex heterocyclic systems. This guide provides a comprehensive exploration of the discovery, historical evolution, fundamental reactivity, core synthetic methodologies, and strategic applications of α-halocarbonyl compounds. Designed for researchers and drug development professionals, it blends historical context with practical, field-proven insights, detailed experimental protocols, and critical safety considerations to offer a holistic understanding of this vital class of molecules.

Introduction: The Strategic Importance of the α-Carbonyl-Halogen Motif

The placement of a halogen atom on the carbon immediately adjacent (the α-position) to a carbonyl group creates a molecule of profound synthetic utility. This structural arrangement, found in α-haloaldehydes, α-haloketones, α-haloesters, and α-halo-carboxylic acids, activates the molecule in two critical ways. First, the electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack via SN2 displacement.[1][2][3] This reactivity is significantly greater than that of a corresponding alkyl halide.[1][4] Second, the carbonyl group acidifies the remaining α-protons (if present), facilitating their removal by a base to form an enolate—a potent carbon nucleophile.[4] This duality allows α-halocarbonyls to act as pivotal linchpins in carbon-carbon and carbon-heteroatom bond-forming reactions, cementing their role as essential intermediates in synthetic chemistry.[5][6]

Historical Perspective: Charting the Discovery Trajectory

The journey of α-halocarbonyl compounds from laboratory curiosities to indispensable synthetic tools spans over a century and is marked by key discoveries that unlocked their vast potential.

Early Encounters and Seminal Observations (19th Century)

While α-haloketones were first described in the late 18th century, systematic investigation began in the latter half of the 19th century.[1] One of the earliest well-documented preparations was that of chloroacetophenone by German chemist Carl Graebe in 1871, who synthesized it by passing chlorine through boiling acetophenone.[7] This compound, later designated CN gas, would gain notoriety as a tear gas and riot control agent.[7][8][9]

A landmark development in the synthesis of α-halocarbonyl compounds was the Hell-Volhard-Zelinsky (HVZ) reaction , independently discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky between 1881 and 1887.[10][11] This robust method allows for the α-halogenation of carboxylic acids using a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus (or a phosphorus trihalide like PBr₃).[10][11][12][13] The reaction proceeds through an acyl halide intermediate, which readily tautomerizes to an enol that subsequently attacks the halogen.[14] The HVZ reaction was a pivotal moment, providing the first general and reliable method for producing α-halo-carboxylic acids, which are themselves versatile precursors for amino acids and other important molecules.[14]

Another critical discovery from this era was the Favorskii rearrangement , first reported by Russian chemist Alexei Yevgrafovich Favorskii in 1894.[15][16][17] He observed that α-halo ketones, when treated with a base, rearrange to form carboxylic acid derivatives (acids, esters, or amides).[15][18][19] This reaction, which often involves a cyclopropanone intermediate, provided a novel method for skeletal reorganization and, in the case of cyclic substrates, ring contraction.[15][18] The Favorskii rearrangement demonstrated the unique and complex reactivity inherent to the α-halocarbonyl scaffold.

The 20th Century: Mechanistic Elucidation and Synthetic Expansion

This period also saw the expansion of the synthetic repertoire. The development of new halogenating agents, such as N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), offered milder and more selective alternatives to diatomic halogens for the preparation of α-halocarbonyls.

Fundamental Principles of Reactivity and Mechanism

The synthetic versatility of α-halocarbonyl compounds stems from the electronic interplay between the carbonyl group and the adjacent halogen. An α-halocarbonyl has multiple electrophilic and acidic sites, leading to several competing reaction pathways.[1]

The Duality of the α-Position: Electrophile and Latent Nucleophile

The primary site of reactivity is the α-carbon. The inductive electron-withdrawing effects of both the carbonyl oxygen and the halogen atom create a significant partial positive charge (δ+) on this carbon, making it a potent electrophile for SN2 reactions.[1][2] Nucleophiles readily attack this site, displacing the halide ion.

Simultaneously, the carbonyl group acidifies any protons on the α'-carbon (the carbon on the other side of the carbonyl). A base can deprotonate this position to form an enolate, a strong nucleophile. This enolate can then participate in a variety of reactions, including the intramolecular displacement seen in the Favorskii rearrangement.[4]

Caption: Duality of α-halocarbonyl reactivity.

Competing Pathways: SN2, E2, and Favorskii Rearrangement

The outcome of a reaction with a nucleophile/base is highly dependent on the substrate structure, the nature of the reagent, and the reaction conditions.

-

SN2 Pathway: Weakly basic, strong nucleophiles (e.g., I⁻, CN⁻, R₂NH) favor direct substitution at the α-carbon.[3] This is the most common and synthetically useful pathway.[2]

-

E2 Pathway: Strong, sterically hindered bases (e.g., pyridine, t-BuOK) can promote the elimination of HX to form an α,β-unsaturated carbonyl compound.[20] This is a key strategy for introducing conjugation.

-

Favorskii Rearrangement: Strong, unhindered bases (e.g., RO⁻, OH⁻) on substrates with an acidic α'-proton can initiate the Favorskii rearrangement.[4][15]

Core Synthetic Methodologies: A Practical Guide

The preparation of α-halocarbonyls is a foundational process in organic synthesis. Methodologies have evolved from harsh conditions to milder, more selective protocols.

Halogenation of Enols and Enolates

The most common approach involves the reaction of a ketone or aldehyde's enol or enolate tautomer with an electrophilic halogen source.[4][21][22]

-

Acid-Catalyzed Halogenation: This method proceeds via the enol intermediate.[20] The reaction is catalyzed by an acid (e.g., acetic acid, HBr) which promotes tautomerization. The subsequent halogenation is typically regioselective, occurring at the more substituted α-carbon due to the formation of the more stable, more substituted enol. A key feature is that the reaction tends to stop after a single halogenation, as the electron-withdrawing halogen deactivates the product towards further enolization.[20]

-

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which is a much stronger nucleophile than an enol.[21] This reaction is often faster but harder to control. The introduction of the first halogen makes the remaining α-protons more acidic, leading to rapid multiple halogenations.[21] This phenomenon is exploited in the Haloform Reaction , where a methyl ketone is exhaustively halogenated and then cleaved to yield a carboxylic acid and a haloform (CHX₃).[21]

Protocol 4.1.1: Acid-Catalyzed Bromination of Acetophenone

This protocol details a classic, reliable method for synthesizing α-bromoacetophenone (phenacyl bromide).

Causality: Acetic acid serves as both the solvent and the acid catalyst to promote the formation of the enol tautomer of acetophenone. Elemental bromine is the electrophilic halogen source. The reaction is carefully controlled to achieve mono-bromination.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Reagents: Dissolve acetophenone (5.0 g, 41.6 mmol) in glacial acetic acid (20 mL).

-

Bromination: Prepare a solution of bromine (6.65 g, 41.6 mmol) in glacial acetic acid (10 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirring acetophenone solution over 30 minutes. The red-brown color of bromine should dissipate as it is consumed. Maintain the temperature below 30°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The progress can be monitored by TLC.

-

Workup: Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product, α-bromoacetophenone, will precipitate as a white or pale yellow solid.

-

Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining HBr.

-

Purification: Recrystallize the crude product from ethanol to yield pure α-bromoacetophenone.

Caption: Workflow for acid-catalyzed bromination.

Data Summary: Comparison of Halogenation Methods

| Method | Reagents | Selectivity | Advantages | Disadvantages |

| Acid-Catalyzed | X₂, H⁺ (e.g., AcOH) | Mono-halogenation at the more substituted α-carbon. | Good control for mono-halogenation; simple procedure. | Requires stoichiometric, corrosive reagents (X₂, H⁺). |

| Base-Promoted | X₂, Base (e.g., OH⁻) | Tends towards poly-halogenation. | Fast reaction. | Difficult to control; risk of Favorskii or Haloform side reactions. |

| NBS/NCS | NBS or NCS, catalyst | Generally good for mono-halogenation. | Milder conditions; easier to handle than Br₂/Cl₂. | Reagents are more expensive; can require radical initiators. |

Applications in Complex Molecule Synthesis

The unique reactivity of α-halocarbonyls makes them powerful intermediates in the construction of complex molecular architectures, particularly heterocycles.[5]

-

Hantzsch Thiazole Synthesis: A classic method where an α-haloketone reacts with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.[4]

-

Feist-Benary Furan Synthesis: The reaction of an α-haloketone with the enolate of a β-dicarbonyl compound to produce furans.

-

Alkylation of Nucleophiles: They are excellent alkylating agents for a wide range of nucleophiles, including amines, thiols, and carbanions, providing a direct route to α-functionalized carbonyl compounds.[4][23] This is fundamental in building complexity for drug development.

Safety, Handling, and Toxicology

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. α-Halocarbonyl compounds demand respect and stringent safety protocols.

Inherent Hazards

Many α-halocarbonyl compounds, particularly lower molecular weight ones like chloroacetone and phenacyl bromide, are potent lachrymators (tear-producing agents) and vesicants (blistering agents).[8][9][24] Their vapors are highly irritating to the eyes, skin, and respiratory system.[24] Exposure can cause severe pain, inflammation, and chemical burns. Some are also classified as toxic and mutagenic.[25][26]

Best Practices for Laboratory Handling

-

Engineering Controls: Always handle α-halocarbonyl compounds in a certified chemical fume hood with proper airflow.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.

-

Quenching: Have a quenching solution, such as aqueous sodium bisulfite (to neutralize unreacted halogens) or a basic solution, readily available in the fume hood.

-

Waste Disposal: All contaminated materials (glassware, gloves, paper towels) must be treated as hazardous waste and disposed of according to institutional guidelines.

Conclusion and Future Outlook

From their discovery in the 19th century to their central role in modern synthesis, α-halocarbonyl compounds have proven to be remarkably versatile and powerful chemical intermediates. The foundational work of chemists like Zelinsky, Favorskii, and Lapworth laid the groundwork for a field that continues to evolve. Current research focuses on developing greener, more efficient, and highly enantioselective methods for their synthesis and use, ensuring that the α-halocarbonyl motif will remain a vital tool for chemists pushing the boundaries of molecular design and drug discovery.

References

- Vertex AI Search. Hell-Volhard–Zelinsky Reaction - Online Organic Chemistry Tutor.

- BYJU'S. Hell Volhard Zelinsky Reaction Mechanism.

- CreationWiki. Chloroacetophenone.

- PubMed. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction.

- YouTube. Understanding the Significance and Mechanism of the Hell-Volhard-Zelinsky Reaction.

-

Al-Zaydi, A. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776-6869. Available from: [Link]

- Wikipedia. α-Halo ketone.

- YouTube. uses for alpha-halogenated carbonyl compounds.

- Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls.

- JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.

- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.

-

van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study (Master's dissertation, University of Pretoria). Available from: [Link]

- Michigan State University Department of Chemistry. Chapter 23. Carbonyl Alpha Substitution Reactions.

- Journal of the American Chemical Society. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents.

-

Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available from: [Link]

- MDPI. Synthetic Access to Aromatic α-Haloketones.

- Wikipedia. Favorskii rearrangement.

- Wikipedia. Phenacyl chloride.

- Wikipedia. Favorskii reaction.

- Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction.

-

Allen, L. A. T., & Williams, J. M. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 37-52. Available from: [Link]

- Lumen Learning. Organic Chemistry 1: An open textbook - 1.2. History.

- YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

- NIOSH. alpha-Chloroacetophenone - IDLH.

- Alfa Chemistry. Hell-Volhard-Zelinsky Reaction.

- Taylor & Francis Online. α-halo ketones – Knowledge and References.

- ResearchGate. The Favorskii Rearrangement.

- Alfa Chemistry. Favorskii Rearrangement.

- YouTube. Favorskii Rearrangement | Organic Chemistry | Name Reactions #education #chemistry #neet.

- NIOSH. Chloroacetophenone (CN): Riot Control/Tear Agent.

- Haz-Map. alpha-Chloroacetophenone - Hazardous Agents.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 8. Chloroacetophenone - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 9. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 24. alpha-Chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 25. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide on the Stability and Decomposition of Benzyl Chlorofluoroacetate

Introduction

Benzyl chlorofluoroacetate is a halogenated benzyl ester of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structure, featuring a benzyl ester functional group and an α-carbon substituted with both chlorine and fluorine, imparts a distinct reactivity profile. This combination makes it a potentially valuable building block for introducing complex fluorinated moieties into larger molecules. However, the same structural features that confer its synthetic utility also define its stability and susceptibility to decomposition.

Understanding the stability of this compound is paramount for its effective use. The integrity of the molecule under various storage and reaction conditions directly impacts experimental reproducibility, yield, and the impurity profile of the final products. This guide provides a comprehensive analysis of the principal decomposition pathways of this compound, offers field-proven protocols for its stability assessment, and outlines analytical methodologies for monitoring its degradation, grounded in established chemical principles and regulatory expectations.

Molecular Structure and Intrinsic Reactivity

The stability of this compound is best understood by dissecting its two primary functional components: the benzyl ester and the α-chloro, α-fluoro acetate moiety.

-

Benzyl Ester: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The benzylic position is also prone to nucleophilic attack and hydrogenolysis. The stability of the benzylic carbocation or radical intermediates often enhances the reactivity at this position.[1]

-

α-Chloro, α-Fluoro Carbonyl: The presence of two electron-withdrawing halogens on the α-carbon significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic acyl substitution.[2] The α-carbon itself becomes a potential site for nucleophilic attack, with the relative leaving group ability of chloride versus fluoride playing a critical role in determining the reaction outcome.[3]

Predicted Decomposition Pathways

Based on its structure, this compound is predicted to degrade via several key pathways. These pathways are critical for anticipating potential impurities and designing stable formulations or reaction conditions.

Hydrolytic Decomposition

Hydrolysis is a primary degradation pathway for esters. The reaction can be catalyzed by either acid or base, leading to the cleavage of the ester bond.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers and elimination of benzyl alcohol yield chlorofluoroacetic acid. This reaction is reversible.[4]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyl alkoxide as the leaving group to form chlorofluoroacetic acid, which is immediately deprotonated by the base to yield the corresponding carboxylate salt. This process is effectively irreversible.[2]

Caption: Major hydrolytic pathways for this compound.

Nucleophilic Substitution at the α-Carbon

The α-carbon of this compound is electron-deficient and presents another site for nucleophilic attack. This SN2-type reaction would involve the displacement of one of the halogen substituents.

Chloride is generally a better leaving group than fluoride due to its larger size and lower bond strength with carbon. Therefore, nucleophilic substitution is more likely to occur with the displacement of the chloride ion. This would result in the formation of Benzyl α-fluoro substituted acetate derivatives. Such reactions are known to occur with α-halo esters.[3]

Caption: Nucleophilic substitution at the α-carbon of this compound.

Thermal Decomposition

Experimental Guide: Forced Degradation Studies

To systematically evaluate the stability of this compound, a forced degradation (stress testing) study is essential. This approach, mandated by regulatory bodies like the ICH, helps to identify likely degradation products, elucidate decomposition pathways, and establish the stability-indicating nature of analytical methods.[7]

The goal is to achieve a target degradation of 5-20%.[8] Degradation below this range may not reveal key impurities, while excessive degradation can lead to complex secondary products that are not relevant to normal storage conditions.[8]

Experimental Workflow

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Volumetric flasks, pipettes, and vials

Protocol 1: Acid and Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

-

Acid Stress: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.2 M HCl. This results in a final concentration of 0.5 mg/mL in 0.1 M HCl with 50% ACN as a co-solvent. The co-solvent is necessary due to the poor aqueous solubility of many organic molecules.

-

Base Stress: In a separate vial, transfer 1 mL of the stock solution and add 1 mL of 0.2 M NaOH.

-

Control: Prepare a control sample by adding 1 mL of stock solution to 1 mL of water.

-

Incubation: Keep the base stress vial at room temperature. Place the acid stress and control vials in a water bath or oven at 60°C.[8]

-

Sampling & Quenching: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation.

-

Analysis: Dilute the quenched samples with mobile phase and analyze by HPLC.

Protocol 2: Oxidative Degradation

-

Preparation: Transfer 1 mL of the 1 mg/mL stock solution to a vial.

-

Stress Application: Add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Incubation: Keep the sample at room temperature, protected from light.

-

Sampling: Withdraw aliquots at specified time points and analyze directly by HPLC.

Protocol 3: Thermal and Photolytic Degradation

-

Thermal (Solid): Place a small amount of solid this compound in a vial and heat at 60°C. Periodically dissolve a sample in ACN for analysis.

-

Thermal (Solution): Incubate a vial of the 1 mg/mL stock solution at 60°C.

-

Photolytic: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze samples at appropriate time intervals.

Data Presentation

The results of the forced degradation study should be summarized in a table for clarity and easy comparison.

| Stress Condition | Reagent/Temp | Time (h) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradants (Retention Time) |

| Control | Water, 60°C | 24 | 100.0 | 99.5 | 0.5 | - |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 | 100.0 | 85.2 | 14.8 | Peak 1 (2.1 min), Peak 2 (3.5 min) |

| Base Hydrolysis | 0.1 M NaOH, RT | 2 | 100.0 | 80.7 | 19.3 | Peak 1 (2.1 min), Peak 3 (4.2 min) |

| Oxidation | 3% H₂O₂, RT | 24 | 100.0 | 98.1 | 1.9 | Minor peaks observed |

| Thermal (Solution) | 60°C | 24 | 100.0 | 96.5 | 3.5 | Peak 1 (2.1 min) |

| Photolytic | ICH Light Box | - | 100.0 | 99.2 | 0.8 | - |

Table represents hypothetical data for illustrative purposes.

Analytical Methodologies for Stability Assessment